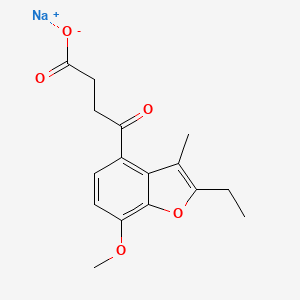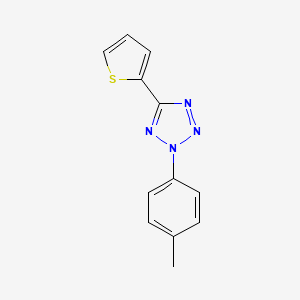
2H-Tetrazole, 2-(4-methylphenyl)-5-(2-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Tetrazole, 2-(4-methylphenyl)-5-(2-thienyl)-: is a heterocyclic compound that features a tetrazole ring substituted with a 4-methylphenyl group and a 2-thienyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Tetrazole, 2-(4-methylphenyl)-5-(2-thienyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methylphenylhydrazine with 2-thiophenecarbonitrile in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and the use of an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the tetrazole ring or the aromatic substituents, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced tetrazole derivatives
Substitution: Halogenated, nitrated, or sulfonated derivatives
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit bioactivity that can be harnessed for therapeutic purposes.
Medicine: Medicinal chemistry explores this compound for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2H-Tetrazole, 2-(4-methylphenyl)-5-(2-thienyl)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites in proteins. The aromatic substituents can enhance binding affinity through hydrophobic interactions or π-π stacking.
Comparaison Avec Des Composés Similaires
- 2H-Tetrazole, 2-(4-methylphenyl)-5-(2-furyl)-
- 2H-Tetrazole, 2-(4-methylphenyl)-5-(2-pyridyl)-
- 2H-Tetrazole, 2-(4-methylphenyl)-5-(2-phenyl)-
Uniqueness: The presence of the thienyl group in 2H-Tetrazole, 2-(4-methylphenyl)-5-(2-thienyl)- imparts unique electronic and steric properties compared to its analogs. This can influence its reactivity and binding interactions, making it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
70027-14-4 |
|---|---|
Formule moléculaire |
C12H10N4S |
Poids moléculaire |
242.30 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-5-thiophen-2-yltetrazole |
InChI |
InChI=1S/C12H10N4S/c1-9-4-6-10(7-5-9)16-14-12(13-15-16)11-3-2-8-17-11/h2-8H,1H3 |
Clé InChI |
HVBNZLCOMWRZKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2N=C(N=N2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


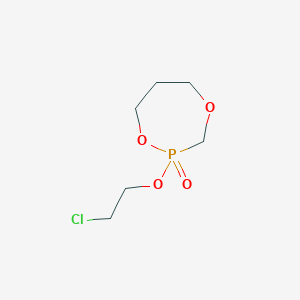
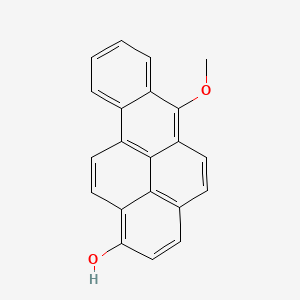




![4-Hydroxy-5-methoxy[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14456172.png)
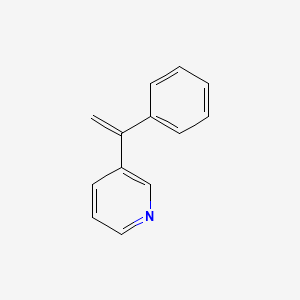
![1-Ethyl-3-[(octylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14456179.png)

![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione](/img/structure/B14456192.png)

